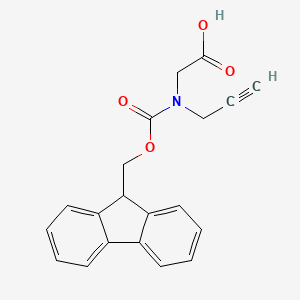

Fmoc-N-(propargyl)-glycine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-[9H-fluoren-9-ylmethoxycarbonyl(prop-2-ynyl)amino]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17NO4/c1-2-11-21(12-19(22)23)20(24)25-13-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h1,3-10,18H,11-13H2,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTHZEMFPZILBCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN(CC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Fmoc N Propargyl Glycine and Its Derivatives

Protection Strategies for Amino Acid Synthesis

The successful synthesis of peptides and modified amino acids like Fmoc-N-(propargyl)-glycine hinges on the use of protecting groups. These chemical moieties temporarily block reactive functional groups, preventing unwanted side reactions during the synthetic process.

Fluorenylmethoxycarbonyl (Fmoc) Group Implementation in Peptide Synthesis

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a cornerstone of modern solid-phase peptide synthesis (SPPS). It serves as a temporary protecting group for the α-amino group of an amino acid. The introduction of the Fmoc group is typically achieved by reacting the amino acid with Fmoc-chloride (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) under basic conditions.

A key advantage of the Fmoc group is its lability to basic conditions, commonly a solution of piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). This allows for its removal without affecting acid-labile protecting groups often used for amino acid side chains, a principle known as orthogonality. The fluorenyl group's strong UV absorbance is another benefit, enabling real-time monitoring of the deprotection step during automated peptide synthesis.

The stability of the Fmoc group under acidic conditions makes it compatible with the final cleavage of the peptide from the resin support, which is often performed with strong acids like trifluoroacetic acid (TFA). This robust yet selectively cleavable nature has established the Fmoc group as a central tool in the synthesis of complex peptides and their derivatives.

Role of Orthogonal Protecting Groups

In the context of synthesizing complex molecules like this compound and its derivatives, the concept of orthogonal protection is paramount. Orthogonality in protecting group strategy means that different protecting groups can be removed under distinct chemical conditions without affecting one another. This allows for the selective deprotection and modification of specific functional groups within a molecule.

In Fmoc-based solid-phase peptide synthesis, the α-amino group is protected with the base-labile Fmoc group, while the side chains of amino acids are typically protected with acid-labile groups such as the tert-butyl (tBu) or trityl (Trt) groups. This represents a classic orthogonal protection scheme. The Fmoc group can be removed at each step of peptide elongation using a base, leaving the acid-labile side-chain protecting groups intact. These side-chain groups are then removed at the end of the synthesis during the final cleavage from the solid support with a strong acid. This strategy prevents unwanted side reactions and allows for the precise construction of the desired peptide sequence.

The use of orthogonal protecting groups is also crucial for the on-resin modification of peptides, such as cyclization or the attachment of labels. By employing a third set of protecting groups that are removed under different conditions (e.g., palladium-catalyzed cleavage of an Alloc group), specific side chains can be deprotected and functionalized while the rest of the peptide remains protected.

Pathways for Propargyl Moiety Incorporation

The introduction of the propargyl group onto the glycine (B1666218) scaffold is a critical step in the synthesis of this compound. This can be achieved through several synthetic routes, including direct alkylation and more sophisticated stereoselective methods.

Direct Alkylation Approaches

A straightforward method for the synthesis of N-(propargyl)-glycine involves the direct alkylation of glycine or its derivatives with a propargyl-containing electrophile, such as propargyl bromide. This reaction is typically carried out in the presence of a base to deprotonate the amino group of glycine, thereby increasing its nucleophilicity. The subsequent nucleophilic attack on the propargyl bromide results in the formation of the N-C bond.

Following the successful incorporation of the propargyl group, the final step is the protection of the newly formed secondary amine with the Fmoc group. This is accomplished using standard procedures, such as reaction with Fmoc-Cl or Fmoc-OSu, to yield the target compound, this compound. While effective, this direct alkylation approach on glycine itself results in a racemic product, as the α-carbon of glycine is not chiral.

Stereoselective Synthesis of Enantiopure this compound Analogs

For many applications in peptide science and drug discovery, the stereochemistry of the amino acid is crucial. Therefore, methods for the stereoselective synthesis of enantiopure analogs of this compound are of significant interest.

A powerful strategy for the asymmetric synthesis of α-amino acids involves the use of chiral nickel(II) complexes of glycine Schiff bases. This methodology, pioneered by Belokon and coworkers, utilizes a chiral auxiliary to direct the stereochemical outcome of an alkylation reaction. rsc.org

The process begins with the formation of a square-planar Ni(II) complex between a Schiff base of glycine and a chiral ligand. A commonly used class of ligands is derived from (S)- or (R)-N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide. nih.gov The glycine Schiff base-Ni(II) complex serves as a nucleophilic glycine equivalent. The chiral environment created by the ligand effectively shields one face of the glycine α-carbon. beilstein-journals.org

Deprotonation of the α-carbon with a base generates a nucleophilic enolate, which then reacts with an electrophile, in this case, propargyl bromide. The steric hindrance imposed by the chiral ligand directs the incoming electrophile to the less hindered face of the complex, resulting in a highly diastereoselective alkylation. nih.govnih.gov

After the alkylation step, the newly formed propargylglycine (B1618536) derivative is liberated from the chiral auxiliary by acidic hydrolysis. This process typically involves treatment with aqueous HCl, which breaks down the complex and releases the free amino acid. The chiral ligand can often be recovered and reused. nih.gov Finally, the enantiomerically enriched N-(propargyl)-glycine is protected with an Fmoc group to afford the desired enantiopure this compound analog. This method has been successfully applied to the synthesis of a wide variety of α-amino acids with high enantiomeric excess. nih.govnih.gov

Table 1: Key Reagents in the Asymmetric Synthesis of this compound Analogs

| Reagent/Component | Function |

| Glycine | Starting amino acid |

| Chiral Ligand (e.g., from (S)-proline) | Source of chirality, directs stereoselective alkylation |

| Ni(II) salt (e.g., Ni(NO₃)₂·6H₂O) | Forms the square-planar complex with the Schiff base |

| Base (e.g., NaOH, K₂CO₃) | Deprotonates the α-carbon of the glycine complex |

| Propargyl Bromide | Electrophile for the alkylation reaction |

| HCl | Used for the disassembly of the complex to release the amino acid |

| Fmoc-OSu / Fmoc-Cl | Reagent for the final N-protection step |

Enzymatic Resolution Techniques for Enantiomeric Purity

The production of enantiomerically pure this compound is critical for its application in peptide synthesis, where stereochemistry dictates biological activity. Enzymatic kinetic resolution is a powerful technique for separating enantiomers from a racemic mixture. This method leverages the high stereoselectivity of enzymes, which preferentially catalyze a reaction on one enantiomer, leaving the other unreacted.

Commonly employed enzymes for the resolution of unnatural amino acids include acylases and lipases. The general principle involves the enantioselective hydrolysis of a derivative of the racemic amino acid. For instance, N-acyl amino acid derivatives can be selectively hydrolyzed by acylase I. The enzyme acts specifically on the L-enantiomer of the N-acyl amino acid, cleaving the acyl group to yield the free L-amino acid, while the D-enantiomer remains acylated. The resulting mixture of the free L-amino acid and the N-acyl-D-amino acid can then be separated based on their different chemical properties.

Similarly, lipases can be used to resolve racemic amino acid esters through selective hydrolysis. The lipase (B570770) will catalyze the hydrolysis of the ester group of one enantiomer (typically the L-enantiomer) to the corresponding carboxylic acid, leaving the D-enantiomer as an unreacted ester. These two products can then be separated. The efficiency and selectivity of these enzymatic reactions are paramount for achieving high enantiomeric excess (ee).

| Enzyme Class | Typical Substrate | Reaction Type | Separation Principle |

|---|---|---|---|

| Acylase (e.g., Acylase I) | Racemic N-acyl amino acid | Enantioselective hydrolysis of amide bond | Separation of free amino acid (L-form) from acylated amino acid (D-form) |

| Lipase (e.g., Pseudomonas sp., Candida antarctica) | Racemic amino acid ester | Enantioselective hydrolysis of ester bond | Separation of amino acid (L-form) from amino acid ester (D-form) |

Optimization of Homologation Reactions to Mitigate Racemization

Homologation reactions, which extend the carbon backbone of an amino acid, are crucial for synthesizing derivatives like homopropargylglycine. However, these reactions are often susceptible to racemization at the α-carbon, compromising the enantiomeric purity of the final product. The primary mechanism for this loss of stereochemical integrity involves the formation of a planar enolate or an oxazolone (B7731731) intermediate, which can be protonated from either face, leading to a racemic mixture.

Several strategies have been developed to optimize homologation reactions and mitigate racemization. A key approach is the careful selection of reagents and reaction conditions. For instance, in the Seyferth-Gilbert homologation used to convert an amino aldehyde to a terminal alkyne, the choice of base is critical. Studies on the synthesis of Fmoc-L-homopropargylglycine have shown that using a milder base like cesium carbonate (Cs₂CO₃) instead of stronger bases can significantly reduce racemization while maintaining high yields. nih.govacs.orgbrandeis.edu

Further optimization can involve:

Temperature Control: Lowering the reaction temperature can help to minimize the rate of enolization and subsequent racemization.

Solvent Choice: The polarity and protic nature of the solvent can influence the stability of charged intermediates and affect the degree of racemization.

Use of Additives: Racemization-suppressing agents, such as 1-hydroxybenzotriazole (B26582) (HOBt) or its derivatives, can be added during coupling steps in peptide synthesis to reduce the lifetime of racemization-prone intermediates.

Protecting Group Strategy: The nature of the N-terminal protecting group can influence the acidity of the α-proton. Urethane-type protecting groups like Fmoc and Boc are known to reduce the risk of racemization compared to other types of protecting groups.

| Strategy | Mechanism/Principle | Example |

|---|---|---|

| Base Optimization | Reduces rate of proton abstraction at the α-carbon. | Using Cs₂CO₃ instead of K₂CO₃ in Seyferth-Gilbert homologation. nih.govacs.orgbrandeis.edu |

| Low Temperature | Slows down the kinetics of racemization pathways. | Running reactions at 0°C or below. |

| Chiral Auxiliaries | Introduces a covalently bonded chiral group to direct the stereochemical outcome. | Use of Evans auxiliaries or Schöllkopf bis-lactim ethers. |

| Urethane Protecting Groups | Reduces the tendency to form oxazolone intermediates. | Standard use of Fmoc or Boc protecting groups. |

Scale-Up Synthesis Considerations for Research and Development

Transitioning the synthesis of this compound from laboratory-scale to larger research and development quantities introduces a distinct set of challenges. grace.comrsc.org The novelty of such unnatural amino acids often means longer and more complex synthetic routes compared to their natural counterparts. grace.com Key considerations for a successful scale-up include:

Process Safety and Robustness: Reactions that are manageable in a lab setting may become hazardous on a larger scale. Thorough thermal safety studies are required to identify and control potential exotherms. The process must be robust enough to handle slight variations in raw material quality and reaction conditions.

Reagent and Solvent Selection: The cost, availability, and environmental impact of reagents and solvents become critical factors. For instance, large volumes of solvents like dimethylformamide (DMF), common in peptide synthesis, pose sustainability challenges. acs.org Greener alternatives and solvent recycling strategies must be explored. acs.org

Purification Strategy: Laboratory-scale purification often relies on silica (B1680970) gel chromatography, which is not always practical for large quantities. Developing scalable purification methods, such as crystallization or preparative HPLC, is essential. This can be a significant bottleneck due to the large solvent volumes required. bachem.com

Equipment and Infrastructure: The choice of protection strategy (e.g., Fmoc vs. Boc) can impact equipment requirements. Fmoc chemistry's use of milder cleavage conditions (TFA) avoids the need for specialized, corrosion-resistant equipment required for the liquid hydrogen fluoride (B91410) (HF) used in Boc chemistry, making scale-up in standard laboratory settings more feasible. peptide.com

Analytical Control: Robust analytical methods are needed to monitor reaction progress, identify impurities, and ensure the final product meets stringent quality specifications, including enantiomeric purity. grace.com

| Parameter | Lab-Scale (mg to g) | Scale-Up (g to kg) |

|---|---|---|

| Primary Driver | Feasibility and proof-of-concept | Cost, safety, efficiency, and robustness |

| Purification Method | Flash chromatography | Crystallization, preparative HPLC, extraction |

| Solvent Choice | Primarily based on reaction performance | Performance, cost, safety, and environmental impact |

| Heat Transfer | Efficient due to high surface-area-to-volume ratio | Critical consideration; potential for thermal runaway |

| Analytical Monitoring | TLC, LC-MS for reaction completion | In-process controls, impurity profiling, final specifications |

Synthesis of Related Alkynyl Amino Acid Derivatives (e.g., Homopropargylglycine)

The synthetic methodologies applied to this compound can be extended to a variety of related alkynyl amino acid derivatives, such as Fmoc-L-homopropargylglycine (Fmoc-L-Hpg-OH). These derivatives are valuable tools in chemical biology, often used for "click chemistry" applications. nih.govacs.orgbrandeis.edu

An optimized, multigram synthesis of Fmoc-L-Hpg-OH highlights a practical route starting from a readily available amino acid, Boc-L-Glu-OtBu. nih.govacs.orgbrandeis.edu The key steps in this pathway include:

Double Boc Protection: Installation of a second Boc group on the nitrogen atom facilitates high material throughput in subsequent steps. nih.gov

Conversion to Weinreb Amide: The side-chain carboxylic acid is converted to a Weinreb amide.

Reduction to Aldehyde: The Weinreb amide is selectively reduced to the corresponding aldehyde.

Seyferth-Gilbert Homologation: The aldehyde is converted to a terminal alkyne using a phosphonate (B1237965) reagent like the Bestmann-Ohira reagent. As previously discussed, this step is optimized by using cesium carbonate as the base to preserve high optical activity (>98% ee). nih.govacs.orgbrandeis.edu

Deprotection and Fmoc Protection: The Boc and t-butyl ester protecting groups are removed, followed by the introduction of the Fmoc group to yield the final product.

Other established methods for synthesizing alkynyl amino acids include the asymmetric Strecker synthesis, which can produce homopropargylglycine with high enantiomeric excess. nih.gov The Corey-Fuchs reaction provides an alternative to the Seyferth-Gilbert homologation for converting aldehydes to alkynes. researchgate.net

| Compound Name | Structure of Side Chain | Common Chiral Precursor | Key Synthetic Reaction |

|---|---|---|---|

| Propargylglycine | -CH₂-C≡CH | Glycine derivatives | Alkylation of glycine enolate |

| Homopropargylglycine (Hpg) | -CH₂-CH₂-C≡CH | Glutamic acid | Seyferth-Gilbert Homologation nih.govacs.orgbrandeis.edu |

| β-Ethynylserine | -C≡CH (at β-position) | Serine | Modification of the hydroxyl group |

Advanced Applications in Peptide and Protein Engineering

Role in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-N-(propargyl)-glycine serves as a fundamental building block in Solid-Phase Peptide Synthesis (SPPS), a cornerstone technique for the artificial production of peptides. chemimpex.com The Fmoc protecting group is base-labile, typically removed under mild conditions using piperidine (B6355638), which makes it compatible with a wide range of other protecting groups used for sensitive amino acid side chains. This orthogonality is a key advantage of the Fmoc-SPPS strategy.

Incorporation into Complex Peptide Sequences

The unique structure of this compound allows for its efficient incorporation into growing peptide chains using standard SPPS protocols. chemimpex.comchemimpex.com Its compatibility with various coupling reagents facilitates its integration into complex peptide sequences. chemimpex.comchemimpex.com The presence of the propargyl group, a non-natural side chain, allows for the creation of modified peptides with unique structural features. For instance, researchers have utilized this compound to synthesize cyclic peptides containing a triazole ring, a structure achieved post-synthetically via click chemistry, which can lead to peptides with improved binding affinities to target proteins. The glycine (B1666218) backbone provides maximal conformational flexibility, which can be beneficial in the synthesis of sterically demanding sequences. chempep.com

Design of Novel Biomolecules with Tailored Functionalities

The incorporation of this compound into a peptide sequence introduces a terminal alkyne functionality that acts as a versatile chemical handle. iris-biotech.de This allows for the site-specific modification of the peptide after its synthesis, a crucial step in designing novel biomolecules with tailored functions. chemimpex.comchemimpex.com By reacting the alkyne with various azide-containing molecules through click chemistry, researchers can attach a wide array of functionalities, including:

Fluorescent dyes for imaging and tracking peptides in biological systems. chemimpex.com

Radioisotopes , such as ¹⁸F, for use in Positron Emission Tomography (PET) imaging to create metabolic radiotracers. biosynth.comrsc.orgrsc.org

Drug molecules to create targeted drug delivery systems. chemimpex.com

Other biomolecules , like carbohydrates or nucleic acids, to create complex bioconjugates. chemimpex.comrsc.org

This ability to precisely engineer the function of a peptide sequence makes this compound a valuable tool in drug discovery and diagnostics. chemimpex.comchemimpex.com

Strategies for Branched Peptide Construction

Branched peptides, which have non-linear structures, can exhibit unique biological activities. The propargyl group of this compound can serve as a strategic point for creating such architectures. One documented method involves a palladium-catalyzed coupling reaction. chempep.comanaspec.com This approach utilizes the reactivity of the alkyne side chain to form a new covalent bond, initiating a branch from the main peptide backbone. chempep.comanaspec.com While other methods for creating branched peptides exist, such as using orthogonally protected lysine (B10760008) residues, the use of propargylglycine (B1618536) offers an alternative chemical strategy to achieve these complex structures. chempep.com

Chemoselective Bioconjugation via Click Chemistry

The propargyl side chain of this compound makes it an ideal substrate for chemoselective bioconjugation reactions, particularly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). chemimpex.comiris-biotech.de "Click chemistry" refers to reactions that are high-yielding, wide in scope, and generate minimal byproducts. organic-chemistry.org The CuAAC reaction fits this description perfectly and has become a widespread tool for modifying biomolecules. iris-biotech.denih.gov

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Methodologies

The CuAAC reaction is a powerful method for forming a stable triazole linkage between an alkyne (provided by the propargylglycine residue in the peptide) and an azide-functionalized molecule. iris-biotech.denih.gov This reaction is highly efficient and can be performed under mild, aqueous conditions, making it suitable for modifying sensitive biological molecules without the need for complex protecting group strategies. iris-biotech.deorganic-chemistry.org The reaction is catalyzed by a copper(I) species, which can be generated in situ from copper(II) salts like CuSO₄ with a reducing agent such as sodium ascorbate. rsc.orgrsc.org The compatibility of this reaction with a broad range of functional groups allows for the specific labeling and conjugation of peptides containing a propargylglycine residue. chemimpex.comiris-biotech.de

Regioselectivity and Efficiency of 1,4-Disubstituted Triazole Formation

A key feature of the CuAAC reaction is its exceptional regioselectivity. nih.govnih.gov Unlike the uncatalyzed thermal Huisgen cycloaddition, which produces a mixture of 1,4- and 1,5-disubstituted triazole regioisomers, the copper-catalyzed version exclusively yields the 1,4-disubstituted product. organic-chemistry.orgnih.gov This high degree of control is a direct result of the copper-catalyzed reaction mechanism, which proceeds through a copper-acetylide intermediate. nih.govnih.gov The reaction is highly efficient, with a rate acceleration of 10⁷ to 10⁸ compared to the uncatalyzed reaction, allowing it to proceed rapidly to completion at room temperature. organic-chemistry.org This combination of high efficiency and precise regioselectivity makes the CuAAC of propargylated peptides a robust and reliable method for creating well-defined bioconjugates. nih.govrsc.org

Orthogonality to Other Chemical Transformations in Complex Biological Systems

A key advantage of using this compound in bioconjugation is the bioorthogonal nature of its alkyne group. This means that the alkyne can react selectively with a specific partner, typically an azide (B81097), in a complex biological environment without interfering with or being affected by other functional groups present in biological molecules like native amino acid side chains, sugars, or lipids. This high degree of specificity is crucial for achieving clean and efficient labeling of biomolecules within living systems. The copper-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry," is a prime example of a bioorthogonal reaction that utilizes the alkyne functionality of this compound. iris-biotech.de

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with this compound

While CuAAC is a powerful tool, the potential cytotoxicity of the copper catalyst can be a concern in living systems. iris-biotech.de Strain-promoted azide-alkyne cycloaddition (SPAAC) offers a copper-free alternative. iris-biotech.de In this reaction, the alkyne group of a molecule like this compound can react with a strained cyclooctyne (B158145) derivative without the need for a metal catalyst. iris-biotech.de This makes SPAAC particularly well-suited for applications in live-cell imaging and in vivo studies where the presence of copper could be detrimental. iris-biotech.de However, the larger size of the cyclooctyne reagents can sometimes be a limiting factor in their incorporation into biological systems. nih.gov

Applications in Macromolecular Functionalization

This compound is widely used for the functionalization of various macromolecules. By incorporating this amino acid into a peptide sequence, researchers can introduce a reactive alkyne handle at a specific position. chemimpex.com This alkyne can then be used to attach a wide array of other molecules, including fluorescent dyes, polyethylene (B3416737) glycol (PEG) chains, and other bioactive peptides. nih.govchemimpex.com This modular approach allows for the construction of multivalent and multifunctional constructs with tailored properties for applications in drug delivery, diagnostics, and materials science. nih.govchemimpex.com For instance, multivalent peptide constructs have been developed to enhance the binding affinity to cancer cells. nih.gov

Specific Bioconjugation Research Areas

The unique properties of this compound have led to its application in several specialized areas of bioconjugation research.

Targeted Fluorescent Labeling of Peptides for Cellular Studies

The incorporation of this compound into peptides provides a convenient method for their fluorescent labeling. chemimpex.com After the peptide is synthesized, an azide-functionalized fluorescent dye can be attached to the propargyl group via a click reaction. chemimpex.com This allows for the precise positioning of the fluorescent tag within the peptide sequence, enabling detailed studies of peptide localization, trafficking, and interactions within cells. chemimpex.com The mild conditions of the click reaction ensure that the structure and function of the peptide are preserved. chemimpex.com

Development of Radiotracers for Positron Emission Tomography (PET)

This compound has emerged as a critical component in the development of novel radiotracers for positron emission tomography (PET), a powerful non-invasive imaging technique used in oncology and neurology. researchgate.netbiosynth.com The alkyne group serves as a conjugation site for the attachment of positron-emitting radionuclides, most notably fluorine-18 (B77423) (¹⁸F). researchgate.netrsc.org

A key strategy for introducing ¹⁸F into biomolecules is through ¹⁸F-fluoroglycosylation. In this approach, an ¹⁸F-labeled sugar molecule, often a derivative of 2-deoxy-2-[¹⁸F]fluoro-D-glucose ([¹⁸F]FDG), is conjugated to a target molecule. researchgate.netrsc.org Researchers have developed clickable [¹⁸F]FDG derivatives that bear an azide group. researchgate.net These azide-functionalized radiolabels can then be efficiently coupled to peptides containing this compound via CuAAC. researchgate.netrsc.org

This method has been successfully used to create ¹⁸F-fluoroglycosylated amino acid conjugates. researchgate.netrsc.org For example, the click coupling of an azide-modified [¹⁸F]FDG derivative with this compound has been shown to proceed with high radiochemical yields, typically in the range of 75-83%. researchgate.netrsc.orgrsc.org These resulting ¹⁸F-labeled amino acids and peptides are being investigated as a new class of metabolic PET radiotracers for cancer imaging, as the amino acid uptake is often significantly increased in proliferating cancer cells. biosynth.comrsc.orgdiva-portal.org

Table 1: Research Findings on ¹⁸F-Fluoroglycosylation using this compound

| Research Focus | Key Finding | Radiochemical Yield (RCY) | Reference |

| Development of clickable [¹⁸F]FDG tools | β-configured [¹⁸F]FDG derivatives with azide or alkyne groups were synthesized for CuAAC. | 77-88% for [¹⁸F]FDG synthesis | researchgate.netrsc.orgrsc.org |

| ¹⁸F-Fluoroglycosylation of amino acids | Click coupling of azide-[¹⁸F]FDG to this compound produced ¹⁸F-fluoroglycosylated amino acid conjugates. | 75-83% for conjugate formation | researchgate.netrsc.orgrsc.org |

| Application as PET radiotracers | The resulting ¹⁸F-fluoroglycosylated amino acids are a new class of potential metabolic PET radiotracers. | Not Applicable | researchgate.netrsc.orgdiva-portal.org |

Synthesis of ¹⁸F-Fluoroglycosylated Amino Acid Conjugates as Metabolic Radiotracers

A significant application of this compound is in the field of medical imaging, specifically for the synthesis of metabolic radiotracers for Positron Emission Tomography (PET). acs.org The propargyl group is ideal for click chemistry conjugation with ¹⁸F-labeled glycosides. nih.govcreative-peptides.com Researchers have developed chemoselective ¹⁸F-fluoroglycosylation methods that utilize β-configured [¹⁸F]FDG (2-deoxy-2-[¹⁸F]fluoro-D-glucose) derivatives equipped with a terminal azide. nih.govnih.gov

In this process, ¹⁸F-labeled glycosidic prosthetic groups are reacted with this compound through a CuAAC reaction. nih.govcreative-peptides.com This strategy has been successfully employed to conjugate ¹⁸F-labeled O-alkylated β-mannopyranosides with glycine analogs. nih.govcreative-peptides.com The nucleophilic ¹⁸F-substitution of the precursor mannopyranosides proceeds with high radiochemical yields (RCY), typically between 77% and 88%. nih.govcreative-peptides.comnih.gov The subsequent click coupling to this compound is also highly efficient, providing the final ¹⁸F-fluoroglycosylated amino acid conjugates with radiochemical yields of 75–83%. nih.govmdpi.com These newly synthesized conjugates serve as a novel and promising class of metabolic radiotracers for use in PET imaging studies. nih.govcreative-peptides.comnih.gov

| Reactant 1 | Reactant 2 | Reaction Type | Product | Radiochemical Yield (RCY) | Reference |

| β-configured [¹⁸F]FDG-azide | This compound | CuAAC | ¹⁸F-fluoroglycosylated amino acid conjugate | 75-83% | nih.gov, mdpi.com |

| ¹⁸F-labeled β-mannopyranoside | This compound | CuAAC | ¹⁸F-fluoroglycosylated amino acid conjugate | High | nih.gov, creative-peptides.com |

Creation of Bioconjugates for Ligand Microarrays and Cell Arrays

The propargyl handle of this compound is instrumental in the fabrication of bioconjugates for high-throughput screening platforms like ligand and peptide microarrays. Current time information in Bangalore, IN. These arrays are powerful tools for studying protein-protein interactions, identifying enzyme inhibitors, and discovering new ligands. nih.govd-nb.info

This compound is incorporated into peptide sequences during solid-phase synthesis. tu-dresden.de These alkyne-modified peptides, once synthesized and purified, can be immobilized on a solid surface, such as a functionalized glass slide, to create a peptide array. d-nb.info The terminal alkyne group allows for the site-selective conjugation of various molecules, including fluorescent labels, small molecules, or azide-functionalized sugars to create neo-glycopeptides. iris-biotech.ded-nb.info This approach allows for the flexible and rapid generation of well-defined multivalent scaffolds to probe biological interactions. d-nb.info For example, peptide libraries containing propargylglycine have been synthesized on-chip and used to attach azido-functionalized sugars via CuAAC, creating glycan microarrays to investigate the binding specificity of lectins. d-nb.info Furthermore, one-bead-one-compound (OBOC) libraries built with D-propargylglycine have been screened to identify novel peptide ligands for protein targets. nih.govresearchgate.net

Integration into Drug Delivery Systems

The unique chemical properties of this compound make it a valuable component in the design of advanced drug delivery systems (DDS). Current time information in Bangalore, IN. The ability to form stable, covalent linkages via its propargyl group is a key advantage for constructing complex bioconjugates. Current time information in Bangalore, IN. By incorporating this amino acid derivative into peptides, researchers can attach various functionalities, such as targeting ligands or drug payloads, through click chemistry. creative-peptides.com This modular approach is significant for developing targeted therapies that can deliver therapeutic agents specifically to diseased cells, potentially increasing efficacy and reducing side effects. Current time information in Bangalore, IN. Research has highlighted its utility in designing novel biomaterials and DDS, underscoring its importance in the progression of drug discovery and development. Current time information in Bangalore, IN.nih.gov

Peptide Macrocyclization Strategies

Peptide macrocyclization is a critical strategy for enhancing the therapeutic potential of peptides by improving their stability, binding affinity, and bioavailability. iris-biotech.de this compound provides the necessary alkyne functionality to participate in novel cyclization reactions.

Gold(I)-Mediated Cyclization of N-Propargylated Peptides

A highly efficient and rapid method for the macrocyclization of unprotected peptides involves a gold(I)-mediated reaction. researchgate.netrsc.org This strategy utilizes a gold(I) organometallic complex, such as (JohnPhos)Au(ACN)SbF₆, to activate the propargyl group of an N-propargylated residue within the peptide sequence. iris-biotech.dersc.org The activation facilitates an intramolecular reaction with a nucleophile, typically the N-terminal amine, to form the cyclic peptide. rsc.org

This method is distinguished by its remarkable efficiency and mild reaction conditions. researchgate.netrsc.org It is chemoselective, tolerant of various functional groups present on unprotected peptide side chains, and has a broad scope, having been successfully applied to over 30 different peptide sequences. rsc.org The reaction proceeds rapidly, often reaching completion within 20 to 60 minutes, and produces the desired cyclic peptides in high yields. iris-biotech.deresearchgate.netrsc.org

| Catalyst | Key Reactant | Reaction Time | Yield | Key Features | Reference |

| (JohnPhos)Au(ACN)SbF₆ | N-propargylated peptide | ~20 min | Up to 87% | Rapid, chemoselective, mild conditions | rsc.org,, researchgate.net |

| Au(I) complex | N-propargylated peptide | 30-60 min | 56-94% | Forms imine linkage, works on unprotected peptides | iris-biotech.de |

Formation of Novel Linkages and Their Impact on Peptide Conformation

The gold(I)-mediated cyclization strategy generates novel, non-peptidic linkages within the macrocycle. iris-biotech.de Specifically, the reaction proceeds via a regioselective Markovnikov's addition of the N-terminal amine onto the gold-activated propargyl group, resulting in the formation of an imine linkage. iris-biotech.de This newly formed imine bond can be subsequently reduced to a more stable amine if desired. iris-biotech.de

Peptide Lipidation Utilizing this compound

Peptide lipidation is a widely used strategy to enhance the pharmacokinetic properties of peptide-based drugs. The attachment of a lipid moiety can improve membrane interaction, facilitate transport across biological barriers, and prolong the peptide's half-life in circulation. The click chemistry handle provided by this compound offers a precise and efficient method for achieving peptide lipidation. rsc.org

The synthesis involves first incorporating propargylglycine into the desired peptide sequence using standard Fmoc-based solid-phase peptide synthesis (SPPS). rsc.org Separately, a lipid moiety, such as Pam₂Cys (dipalmitoyl-S-glyceryl cysteine), is functionalized with an azide group. rsc.org The alkyne-containing peptide is then reacted with the azide-tagged lipid partner using a copper(I)-catalyzed click reaction. rsc.org This reaction proceeds quickly and cleanly, typically completing within 30 minutes, to afford the final lipidated peptide where the lipid is connected to the peptide backbone via a stable 1,2,3-triazole ring. rsc.org This chemo-selective approach allows for the site-specific lipidation of peptides without requiring protection of reactive side chains, showcasing a robust method for creating potent lipopeptide therapeutics. rsc.org

Advanced Analytical and Characterization Research Methods

Spectroscopic Investigations of Fmoc-N-(propargyl)-glycine and its Peptide Conjugates

Spectroscopic techniques are indispensable for the structural elucidation and analysis of this compound and the peptides into which it is incorporated. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide detailed information at the atomic and molecular levels, confirming identity, purity, and behavior within larger molecules.

NMR spectroscopy is a primary tool for the unambiguous structural confirmation of this compound. Furthermore, the unique propargyl group serves as a handle for advanced NMR techniques like Parahydrogen-Induced Polarization (PHIP), which dramatically enhances signal sensitivity in peptide studies.

Table 1: Expected ¹H NMR Signals for this compound This table is a representation of expected chemical shifts based on similar structures and is for illustrative purposes.

| Proton Type | Expected Chemical Shift (ppm) | Expected Multiplicity |

| Alkyne-H (propargyl) | ~2.2 - 2.5 | Triplet (t) |

| Methylene-H (propargyl) | ~3.4 - 3.6 | Doublet (d) |

| Alpha-H (glycine) | ~4.0 - 4.2 | Varies |

| CH-H (Fmoc) | ~4.2 - 4.3 | Triplet (t) |

| CH₂-H (Fmoc) | ~4.4 - 4.6 | Doublet (d) |

| Aromatic-H (Fmoc) | ~7.3 - 7.8 | Multiplets (m) |

Nuclear Magnetic Resonance (NMR) Studies

Parahydrogen-Induced Polarization (PHIP) for Signal Enhancement in Peptides

The incorporation of this compound into peptides provides a unique opportunity for signal enhancement in NMR spectroscopy through Parahydrogen-Induced Polarization (PHIP). rsc.org PHIP is a hyperpolarization technique that can increase NMR signal intensity by several orders of magnitude, overcoming the inherent low sensitivity of NMR. nih.gov

The process involves the catalytic hydrogenation of the alkyne triple bond in the propargyl side chain using parahydrogen (a spin isomer of H₂). This reaction converts the propargyl group into an allyl group, transferring the spin order from the parahydrogen molecule to the newly added protons. nih.gov This results in a non-equilibrium population of nuclear spin states, leading to a dramatic enhancement of the NMR signals for the protons on the newly formed double bond. rsc.orgnih.gov

Research has demonstrated the successful application of PHIP in various synthetic oligopeptides containing L-propargylglycine. rsc.orgresearchgate.net The degree of signal enhancement is influenced by factors such as the amino acid sequence, the accessibility of the triple bond to the hydrogenation catalyst, and the specific catalyst used. nih.gov In studies involving derivatives of the sunflower trypsin inhibitor-1 (SFTI-1) labeled with L-propargylglycine, ¹H NMR signal enhancements of up to 70-fold were achieved in aqueous solutions. nih.govx-mol.com In other peptide systems, such as derivatives of the drug octreotide, the introduction of a propargyl-containing marker has led to proton signal enhancements of up to 2000-fold. nih.gov This technique is particularly valuable for studying peptide structure, dynamics, and interactions in biological systems where low concentration limits traditional NMR analysis.

Table 2: Examples of PHIP Signal Enhancement in Propargyl-Containing Peptides

| Peptide System | PHIP Label | Achieved Signal Enhancement (SE) | Reference |

| SFTI-1 Derivatives | L-propargylglycine | Up to 70-fold | nih.govx-mol.com |

| Octreotide Derivatives | L-propargyl tyrosine | Up to 2000-fold | nih.gov |

| Cystine-Knot Miniproteins | L-propargyl tyrosine | Up to 499-fold (in methanol) | nih.gov |

Mass Spectrometry (MS) Techniques

Mass spectrometry is a cornerstone for the characterization of peptides, providing precise molecular weight determination and sequence information. For peptides synthesized using this compound, MS techniques are vital for confirming successful incorporation and for detailed structural analysis.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a rapid and sensitive method for analyzing peptides. In the context of peptides containing a propargyl-glycine residue, MALDI-TOF is used to verify the successful synthesis by confirming the molecular weight of the final product. The observed mass of the peptide should correspond to the theoretical mass calculated based on its amino acid sequence, including the mass of the propargyl-glycine residue (C₅H₅NO).

The process involves co-crystallizing the peptide sample with a matrix material on a target plate. A pulsed laser desorbs and ionizes the matrix and analyte molecules. The ions are then accelerated into a flight tube, and their mass-to-charge ratio (m/z) is determined by their time of flight. This technique is highly effective for verifying the presence of the desired peptide and assessing the purity of the sample. For example, in studies analyzing post-translational modifications, MALDI-TOF is used to detect the specific mass shift associated with the modification, a principle directly applicable to confirming the incorporation of the propargyl-glycine unit. mdpi.com

Tandem mass spectrometry (MS/MS) is used to sequence peptides by inducing fragmentation of a selected precursor ion and analyzing the resulting fragment ions. However, the fragmentation of singly charged peptides generated by MALDI can be complex and sequence-dependent, sometimes yielding incomplete data. core.ac.uk

To overcome this, N-terminal derivatization strategies can be employed to improve fragmentation patterns in MALDI MS/MS analysis. By attaching a chemical group with a fixed positive or negative charge to the N-terminus of the peptide, fragmentation can be directed in a more predictable manner. For instance, N-terminal sulfonation using reagents like 4-formyl-benzenesulfonic acid (FBSA) introduces a negatively charged sulfonic acid group. dtu.dk This derivatization can promote the formation of a complete and easily interpretable series of y-ions or b-ions during collision-induced dissociation (CID), simplifying de novo sequencing. dtu.dknih.gov

While not specific to propargyl-glycine containing peptides, this general strategy is highly applicable. A peptide synthesized with this compound would first have its Fmoc group removed, revealing the free N-terminal amine for derivatization. Subsequent MS/MS analysis would benefit from the charge-directed fragmentation, allowing for more reliable sequencing and confirmation of the propargyl-glycine residue's position within the peptide chain. researchgate.net This approach enhances the confidence in protein identification and characterization from complex biological samples.

Raman Spectroscopy as a Chemical Marker for Surface Reactions

Raman spectroscopy serves as a powerful non-destructive technique for analyzing molecular structures and monitoring reactions on surfaces. In the context of this compound, this method is particularly valuable for identifying the unique vibrational signatures of its functional groups when immobilized on a substrate.

Research involving a peptide sequence, Fmoc-propargyl-GAARGD-(PEG)26, synthesized on a glass surface, utilized Raman spectroscopy to characterize the surface before and after enzymatic reactions. rsc.org The spectra clearly identified peaks corresponding to both the Fmoc and the propargyl moieties. rsc.org The alkyne C≡C stretching vibration of the propargyl group was observed as a distinct Raman band at 2114 cm⁻¹, a region of the spectrum that is typically free from interference from other amino acid residues, making it a useful chemical marker. rsc.org

Furthermore, several strong signals were attributed to the Fmoc group, confirming its presence on the surface. rsc.org When the surface was treated with the enzyme elastase, which cleaves the peptide backbone, a significant reduction in the intensity of the peaks associated with both the Fmoc and propargyl groups was observed. rsc.orgrsc.org This demonstrated the successful enzymatic removal of the Fmoc-propargyl-GA moiety and highlighted the capability of Raman spectroscopy to monitor surface reactions in real-time. rsc.org Interestingly, the study concluded that the Fmoc group acts as a more effective Raman reporter than the propargyl group on these peptide surfaces. rsc.orgrsc.org

| Raman Band (cm⁻¹) | Assignment | Associated Moiety |

|---|---|---|

| 1022 | Ring Vibration | Fmoc Group |

| 1292 | Ring Vibration | Fmoc Group |

| 1465 | Ring Vibration | Fmoc Group |

| 1608 | Ring Vibration | Fmoc Group |

| 2114 | C≡C Stretching Vibration | Propargyl Group |

| 2892 | C–H Stretching (Aromatic/Aliphatic) | Fmoc Group & Other Amino Acids |

Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) for Surface Analysis

Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) is an extremely surface-sensitive analytical technique capable of providing detailed elemental and molecular information about the outermost layers of a material. nih.gov It is employed to identify molecules immobilized on surfaces, making it ideal for characterizing substrates functionalized with this compound or peptides containing this residue. nih.govnpl.co.uk

In the same study that utilized Raman spectroscopy, ToF-SIMS was used to analyze the elastase-responsive peptide surface. rsc.org The analysis successfully identified a characteristic fragment ion with a mass-to-charge ratio (m/z) of 178. rsc.org This fragment, corresponding to the chemical formula C₁₄H₁₀⁺, is a well-established signature for the fluorenyl component of the Fmoc protecting group. rsc.org The presence of this signal provided unambiguous evidence of the Fmoc-containing peptide on the surface. Following treatment with elastase, ToF-SIMS analysis showed a substantial decrease in the m/z 178 signal, corroborating the Raman spectroscopy data and confirming the enzymatic cleavage and removal of the Fmoc-terminated portion of the peptide. rsc.org This application underscores the power of ToF-SIMS in confirming the presence and monitoring the transformation of specific chemical moieties in surface-bound molecules. rsc.orgresearchgate.net

| Mass-to-Charge Ratio (m/z) | Ion Formula | Assignment |

|---|---|---|

| 178 | C₁₄H₁₀⁺ | Characteristic fragment of the Fmoc protecting group |

Chromatographic Analysis in Research Settings

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is an indispensable tool in synthetic chemistry for both the purification and analysis of compounds. For this compound, HPLC is the standard method used to assess its purity. Commercial suppliers consistently report purity levels of ≥95% to ≥98.0%, as determined by HPLC analysis. chemimpex.comsigmaaldrich.comsigmaaldrich.com This ensures that researchers are using a high-quality building block, which is critical for the successful synthesis of complex peptides. nih.gov

Beyond initial purity assessment, HPLC is crucial for reaction monitoring, particularly in the context of Fmoc solid-phase peptide synthesis (SPPS), the primary application for this compound. sigmaaldrich.comsigmaaldrich.com After a coupling step to incorporate this compound into a growing peptide chain, a small sample of the resin-bound peptide can be cleaved, and the resulting crude product is analyzed by HPLC. This analysis allows chemists to determine the efficiency of the coupling reaction. A successful reaction will show a major peak corresponding to the desired peptide, while incomplete reactions or the formation of side products would result in additional peaks. nih.gov This monitoring is essential for optimizing reaction conditions and ensuring the final synthesized peptide has the correct sequence and high purity.

On-line Pre-column Derivatization for Amino Acid Quantification (iPDAQ)

It is important to distinguish this compound, a protected amino acid building block, from the reagents used in certain amino acid quantification methods. On-line pre-column derivatization techniques are used to analyze the amino acid composition of a sample, often after hydrolysis of a peptide or protein. In these methods, a reagent is used to attach a fluorescent or UV-active tag to the amino acids, making them detectable. One common reagent for this purpose is 9-fluorenylmethyl chloroformate (FMOC-Cl). creative-proteomics.comnih.gov

The in-needle Pre-column Derivatization for Amino Acid Quantification (iPDAQ) method is an advanced, automated online system that performs this derivatization efficiently. nih.govresearchgate.netelsevierpure.com This technique streamlines the analytical process, improves throughput, and reduces the consumption of reagents compared to traditional offline methods. researchgate.netelsevierpure.com

A significant challenge in amino acid analysis is the simultaneous detection of both primary and secondary amino acids. Many common derivatizing reagents, such as o-phthalaldehyde (OPA), react only with primary amines, leaving secondary amino acids like proline undetected. jascoinc.comjasco-global.com To overcome this, a dual-reagent method is employed. nih.gov In this approach, OPA is first used to react with all primary amino acids. dss.go.th Subsequently, 9-fluorenylmethyl chloroformate (FMOC-Cl) is added to derivatize the remaining secondary amino acids. nih.govdss.go.th This combined OPA/FMOC derivatization strategy allows for the comprehensive and simultaneous quantification of a wide range of amino acids within a single chromatographic run. nih.govdss.go.th

The utility of 9-fluorenylmethyl chloroformate (FMOC-Cl) as a derivatizing agent stems from the highly fluorescent nature of the fluorenyl group. acs.org FMOC-Cl reacts rapidly and quantitatively with both primary and secondary amino groups under mild alkaline conditions to form stable, fluorescent derivatives. nih.govacs.org These derivatives can be easily separated by reverse-phase HPLC and detected with high sensitivity using a fluorescence detector, typically with an excitation wavelength around 265 nm and an emission wavelength of about 310 nm. creative-proteomics.comnih.gov The detection limits using this method are in the femtomole range, allowing for the analysis of very small sample quantities. nih.govnih.gov The development of automated online systems like iPDAQ has further refined this process by performing the derivatization just-in-time within the autosampler's injection needle, which minimizes the formation of fluorescent hydrolysis byproducts from the FMOC-Cl reagent and enhances the accuracy and reproducibility of the quantification. nih.govresearchgate.net

Computational and Theoretical Investigations

Conformational Analysis of Fmoc-N-(propargyl)-glycine-Containing Peptides

The incorporation of this compound into a peptide chain is expected to significantly influence its local and global conformation. The N-alkylation with the propargyl group removes the amide proton, thereby eliminating its ability to act as a hydrogen bond donor. This modification can disrupt canonical secondary structures like α-helices and β-sheets, which are stabilized by backbone hydrogen bonds.

Computational studies on N-alkylated amino acids suggest that they can induce turns or kinks in the peptide backbone, effectively acting as secondary structure breakers or turn promoters. The steric bulk of the Fmoc protecting group, often used in solid-phase peptide synthesis, also has a profound impact on the conformational landscape. Molecular dynamics simulations of Fmoc-dipeptides have revealed that the Fmoc groups tend to engage in π-stacking interactions, driving the self-assembly of these molecules into fibrillar structures. While specific Ramachandran plot analyses for this compound are not widely available in the literature, it is anticipated that the allowed φ and ψ dihedral angles would be more restricted compared to glycine (B1666218), which possesses a much larger conformational flexibility. The presence of the rigid propargyl group is also expected to introduce further steric constraints.

Table 1: Predicted Conformational Effects of this compound in Peptides

| Structural Feature | Predicted Conformational Impact | Rationale |

| N-propargyl Group | Disruption of canonical secondary structures (α-helices, β-sheets); induction of β-turns. | Elimination of backbone N-H for hydrogen bonding; steric hindrance. |

| Fmoc Group | Promotion of aggregation and self-assembly; restricted local conformation. | Strong tendency for π-π stacking interactions. |

| Glycine Backbone | Increased local flexibility compared to other N-alkylated amino acids. | Lack of a β-carbon reduces some steric constraints. |

Density Functional Theory (DFT) Calculations for Structural and Electronic Properties

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and properties of molecules. For this compound, DFT calculations can provide valuable insights into its optimized geometry, molecular orbital energies, and electrostatic potential.

DFT studies on related molecules, such as Fmoc-protected amino acids and propargylamine (B41283) derivatives, can be used to infer the properties of this compound. The electron-withdrawing nature of the Fmoc group is expected to influence the electron density distribution across the molecule. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key electronic parameters that determine the molecule's reactivity. The HOMO is likely to be localized on the electron-rich fluorenyl ring system, while the LUMO may be distributed across the carbonyl groups and the alkyne moiety. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and stability.

A molecular electrostatic potential (MEP) map would likely show negative potential (red) around the carbonyl oxygens, indicating their propensity to act as hydrogen bond acceptors, and a region of positive potential (blue) associated with the acidic proton of the carboxylic acid. The propargyl group's terminal alkyne presents a region of high electron density, making it susceptible to electrophilic attack and a key reactive handle for "click" chemistry.

Table 2: Representative DFT-Calculated Properties for a Model N-Propargyl Amino Acid Derivative

| Property | Calculated Value (Arbitrary Units) | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating capability. |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability. |

| Dipole Moment | 3.5 D | Indicates overall polarity of the molecule. |

| Note: These values are illustrative and based on general knowledge of similar molecules, not on specific experimental or computational data for this compound. |

Molecular Dynamics Simulations in Peptide Systems

MD simulations of peptides containing unnatural amino acids have shown that these modifications can significantly alter the peptide's folding landscape and dynamic behavior. For a peptide containing this compound, simulations would likely reveal a high degree of flexibility around the glycine backbone, albeit restricted by the N-propargyl and Fmoc groups. The hydrophobic Fmoc group would likely influence the peptide's interaction with aqueous environments, potentially driving it to bury this group or to aggregate with other molecules.

Simulations can also be used to study the accessibility of the propargyl group for subsequent chemical modifications. The orientation and dynamics of the alkyne side chain would be of particular interest for applications in bioconjugation and materials science. By tracking the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the peptide backbone and side chains, researchers can gain a quantitative understanding of the structural impact of this unique amino acid.

Table 3: Expected Outputs from MD Simulations of a Peptide Containing this compound

| Simulation Output | Information Gained | Potential Findings |

| Trajectory Analysis | Conformational changes over time. | Identification of stable and transient secondary structures. |

| RMSD/RMSF Plots | Structural stability and flexibility of different regions. | Higher flexibility around the glycine residue, rigidity of the Fmoc group. |

| Solvent Accessible Surface Area (SASA) | Exposure of different parts of the molecule to the solvent. | Accessibility of the propargyl group for chemical reactions. |

| Radial Distribution Functions | Interactions with solvent and other molecules. | Hydration patterns around the peptide and the influence of the Fmoc group. |

Computational Docking Studies for Molecular Interactions

Computational docking is a method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For peptides containing this compound, docking studies can be employed to investigate their potential interactions with biological targets such as proteins and nucleic acids.

The propargyl group of this compound is a particularly interesting feature for docking studies. It can participate in non-covalent interactions, such as π-alkyne interactions with aromatic residues of a protein. More significantly, the terminal alkyne can act as a "warhead" for covalent docking, where it forms an irreversible covalent bond with a nucleophilic residue (e.g., cysteine) in the active site of a target protein. This makes it a valuable component in the design of covalent inhibitors.

Docking studies can help in identifying potential binding partners and in understanding the specific interactions that stabilize the peptide-target complex. The Fmoc group, due to its size and aromaticity, can also contribute significantly to binding affinity through hydrophobic and π-stacking interactions. These computational predictions are invaluable for guiding the experimental design and optimization of peptide-based therapeutics and probes.

Table 4: Potential Applications of Docking Studies for Peptides with this compound

| Application Area | Type of Docking | Potential Protein Targets | Key Interacting Moiety |

| Drug Discovery | Covalent Docking | Cysteine Proteases, Kinases | Propargyl group (alkyne) |

| Drug Discovery | Non-covalent Docking | Proteins with hydrophobic pockets | Fmoc group, Propargyl group |

| Biomaterial Design | Protein-Peptide Docking | Structural proteins (e.g., collagen) | Fmoc group for self-assembly |

| Chemical Biology | Peptide-Nucleic Acid Docking | DNA/RNA structures | Fmoc group, Propargyl group |

Conclusion

Summary of Key Contributions of Fmoc-N-(propargyl)-glycine to Chemical Research

This compound has established itself as a versatile and indispensable tool in the field of chemical research, primarily due to its unique structural features that bridge the worlds of peptide chemistry and bioorthogonal reactions. Its most significant contribution lies in its role as a key building block for the synthesis of modified peptides. chemimpex.com The presence of the fluorenylmethoxycarbonyl (Fmoc) protecting group allows for its seamless integration into standard solid-phase peptide synthesis (SPPS) protocols, enabling the precise incorporation of a reactive alkyne handle into peptide backbones. chemimpex.comnih.gov

This alkyne functionality is the cornerstone of the compound's utility in "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). iris-biotech.de This highly efficient and specific reaction has revolutionized bioconjugation, allowing for the stable and site-selective attachment of various molecules, such as fluorescent labels, drug payloads, or imaging agents, to peptides and other biomolecules. chemimpex.comchemimpex.com This has profound implications for drug discovery and development, facilitating the creation of targeted therapies and advanced diagnostic tools. chemimpex.com

Furthermore, the applications of this compound extend into materials science, where its ability to participate in polymerization and surface modification has been explored for the development of novel functionalized materials and nanostructures. chemimpex.comnbinno.com By providing a reliable method for introducing a versatile chemical handle, this compound has significantly expanded the toolbox available to chemists for creating complex molecular architectures and innovative biomaterials.

Future Perspectives and Unexplored Research Avenues

The future of this compound in chemical research appears promising, with several avenues ripe for exploration. While its role in CuAAC is well-established, there is potential for its application in other types of alkyne-based ligation chemistry, which could offer alternative reaction kinetics or orthogonality. The development of new catalytic systems for its "click" reactions could also lead to even milder and more efficient bioconjugation strategies, further expanding its utility in cellular and in vivo studies.

An underexplored area is the systematic investigation of how the incorporation of this compound and the subsequent triazole linkage affect the secondary structure, stability, and biological activity of peptides. Such studies could provide valuable insights for the rational design of peptidomimetics with enhanced therapeutic properties. The use of this compound in the synthesis of cyclic peptides, through intramolecular "click" reactions, also warrants further investigation as a strategy for creating conformationally constrained peptides with improved receptor binding and metabolic stability. sigmaaldrich.com

In materials science, the use of this compound as a monomer or cross-linking agent in the synthesis of novel biocompatible polymers and hydrogels is a field with significant potential. These materials could find applications in tissue engineering, controlled drug release systems, and advanced biosensors. As our understanding of the interplay between chemical structure and material properties grows, so too will the innovative applications of this versatile building block.

Q & A

Q. What are the common synthetic routes for Fmoc-N-(propargyl)-glycine, and what challenges arise during its purification?

this compound is synthesized via two primary routes:

- Reductive amination : Reaction of glyoxylic acid with propargyl amine, though this method is sensitive to glyoxylic acid purity and often stalls at the imine intermediate .

- Brominated acetyl substitution : More reliable yields are achieved by substituting brominated acetyl derivatives with propargyl amine, followed by Boc protection and cyclization . Purification challenges include removing unreacted intermediates and ensuring enantiomeric purity. Reverse-phase HPLC with C18 columns (e.g., 1.9 µm particle size) under acidic mobile phases (0.1% TFA in water/acetonitrile) is recommended for isolating ≥98% pure product .

Q. How does the Fmoc group enhance stability and utility in solid-phase peptide synthesis (SPPS)?

The Fmoc (9-fluorenylmethyloxycarbonyl) group provides:

- Orthogonal protection : Removed under mild basic conditions (e.g., 20% piperidine/DMF), leaving other side-chain protections intact .

- Aggregation prevention : Reduces β-sheet formation in glycine-rich peptides, improving solubility during chain elongation .

- UV-monitorability : The Fmoc deprotection byproduct (dibenzofulvene-piperidine adduct) absorbs at 301 nm, enabling real-time reaction monitoring .

Advanced Research Questions

Q. How can researchers optimize CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition) reactions using this compound for radiochemical conjugation?

Key parameters for high radiochemical conversion (RCC):

- Reaction conditions : 0.20 M CuSO₄, 0.60 M sodium ascorbate in dry DMF at 60°C for 20 minutes .

- Precursor handling : Evaporate [¹⁸F]FDG precursors with helium to avoid radiolysis before dissolving in DMF .

- Scalability : Microwave-assisted synthesis (80°C, 5 min) achieves non-radioactive FDG conjugates in 64–86% yields, adaptable for scaled workflows .

Table 1 : Optimization of CuAAC Reactions

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | 60°C | RCC: 75–83% |

| Reaction Time | 20 min | Prevents byproduct formation |

| Copper Catalyst | CuSO₄ + Ascorbate | Ensures Cu(I) stability |

Q. How to address contradictions in reported radiochemical yields (RCYs) for this compound conjugates?

Discrepancies in RCYs (e.g., 75% vs. 83%) arise from:

- Precursor purity : Impurities in [¹⁸F]FDG reduce effective conjugation. Use HPLC-purified precursors (≥99% purity) .

- Reaction scaling : Microfluidic systems improve mixing efficiency for small-scale reactions, while batch reactors may require longer times .

- Purification methods : Preparative HPLC with ion-pair reagents (e.g., tetrabutylammonium bicarbonate) enhances separation of glycosylated products .

Q. What strategies enable enantioselective synthesis of propargyl glycine precursors for Fmoc protection?

Enantioselective synthesis involves:

- Chiral ammonium salts : Catalyze propargylation of glycine imines, achieving >99% enantiomeric excess (ee) .

- Microwave-assisted dynamic kinetic resolution : Reduces reaction time from hours to minutes while maintaining ee .

- Boc protection post-synthesis : Ensures amine group stability during subsequent Fmoc introduction .

Methodological Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.